2,2,3-Trimethylheptane
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Overview
Description
2,2,3-Trimethylheptane is an organic compound belonging to the alkane family. Its molecular formula is C10H22, and it has a molecular weight of 142.2817 g/mol . This compound is a branched hydrocarbon, specifically a heptane derivative, characterized by the presence of three methyl groups attached to the second and third carbon atoms of the heptane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylheptane can be achieved through various organic reactions. One common method involves the alkylation of heptane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction .
Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic cracking and reforming of petroleum fractions. This method involves breaking down larger hydrocarbon molecules into smaller, branched alkanes, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylheptane undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, it can form alcohols, ketones, or carboxylic acids.
Reduction: This compound can be reduced to form simpler hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, forming compounds like 2,2,3-Trimethylheptyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Formation of 2,2,3-Trimethylheptanol, 2,2,3-Trimethylheptanone, or 2,2,3-Trimethylheptanoic acid.
Reduction: Formation of simpler alkanes like 2,2,3-Trimethylhexane.
Substitution: Formation of 2,2,3-Trimethylheptyl chloride or bromide.
Scientific Research Applications
2,2,3-Trimethylheptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylheptane primarily involves its interactions with other molecules due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .
Comparison with Similar Compounds
2,2,4-Trimethylpentane: Another branched alkane with similar physical properties but different branching patterns.
2,3,3-Trimethylpentane: An isomer with a different arrangement of methyl groups.
2,2,4-Trimethylheptane: A compound with a similar structure but different branching.
Uniqueness: 2,2,3-Trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Its distinct structure makes it a valuable reference compound in analytical chemistry and a useful model in various research applications .
Properties
CAS No. |
52896-92-1 |
---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,2,3-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-8-9(2)10(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
ACYHSTUWOQNWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)(C)C |
Origin of Product |
United States |
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